

The Discovery and Function of Fumarate Hydratase: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fumarate

Cat. No.: B1241708

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, function, and significance of **fumarate** hydratase (FH). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental aspects of cellular metabolism and its implications in disease.

Discovery and Historical Context

The enzymatic activity of what is now known as **fumarate** hydratase (EC 4.2.1.2), or fumarase, was first described in 1930 by Mann and Woolf, who characterized the reversible hydration of **fumarate** to L-malate.^[1] This discovery predates the full elucidation of the metabolic cycle in which it plays a pivotal role. The broader significance of this reaction became clear with the discovery of the urea cycle in 1932 by Hans Krebs and Kurt Henseleit, and later, the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) by Hans Krebs in 1937.^[2] **Fumarate** hydratase was subsequently identified as a key enzyme linking these two fundamental metabolic pathways.

Early research focused on isolating and characterizing the enzyme from various sources. A significant advancement in its purification was the development of affinity chromatography techniques, which allowed for the preparation of highly pure enzyme in large quantities, facilitating detailed structural and kinetic studies.^[3]

Core Function and Enzymatic Mechanism

Fumarate hydratase catalyzes the reversible stereospecific hydration of **fumarate** to L-malate.
[4] This reaction is crucial for cellular energy production as a part of the TCA cycle.[5][6] The enzyme is highly specific, only acting on the L-isomer of malate and the trans-isomer of the C4-dicarboxylic acid (**fumarate**).

The enzyme exists in two isoforms in eukaryotes: a mitochondrial form and a cytosolic form, both encoded by the same gene.[4][7]

- Mitochondrial **Fumarate** Hydratase: This isoform is a key component of the TCA cycle, where it facilitates the conversion of **fumarate** to malate, a critical step in the generation of NADH for oxidative phosphorylation.[7][8]
- Cytosolic **Fumarate** Hydratase: The cytosolic isoform is involved in the metabolism of **fumarate** generated as a byproduct of the urea cycle and amino acid catabolism.[4][7]

The catalytic mechanism involves a carbanion intermediate.[4] The active site contains two residues that act as an acid and a base to catalyze the addition and removal of a water molecule.

Quantitative Data on Fumarate Hydratase Activity

The enzymatic activity of **fumarate** hydratase has been characterized under various conditions. The following tables summarize key quantitative data from different studies.

Substrate	K_m Value	Organism/Source	Conditions	Reference
Fumarate	41 μ M	Human (recombinant)	pH 8.0, Room Temperature	[9]
Fumarate	0.48 mM	Thermus thermophilus	pH 8.5, 55°C, 5 mM Mg ²⁺	
Fumarate	0.27 mM	Cyanidioschyzon merolae	pH 7.5, 52°C	
Fumarate	1.3 mM	Bovine	Not specified	[10]
Fumarate	0.6 mM	Arabidopsis thaliana (leaf extracts)	Not specified	[11]
L-Malate	1.49 mM	Cyanidioschyzon merolae	pH 8.5, 52°C	

Parameter	Value	Organism/Source	Conditions	Reference
V_max_	827 $\mu\text{M}/\text{min}/\text{mg}$	Thermus thermophilus	pH 8.5, 55°C, 5 mM Mg^{2+}	
V_max	1.1 $\mu\text{M}/\text{min}$	SW620 cells	Not specified	[12]
k_cat_	1900 mM/s	Thermus thermophilus	pH 8.5, 55°C, 5 mM Mg^{2+}	
Optimal pH	8.5	Thermus thermophilus	55°C	[13]
Optimal pH	7.5 (for fumarate hydration)	Cyanidioschyzon merolae	52°C	
Optimal pH	8.5 (for L-malate dehydration)	Cyanidioschyzon merolae	52°C	
Optimal Temperature	55°C	Thermus thermophilus	pH 8.5	
Optimal Temperature	52°C	Cyanidioschyzon merolae	pH 7.5 (fumarate), pH 8.5 (malate)	
Optimal Temperature	88°C	Not specified	pH 7.8	[14]

Experimental Protocols

Purification of Fumarate Hydratase by Affinity Chromatography

This protocol is based on the method developed for the purification of pig liver fumarase.[3]

- Preparation of Affinity Column:

- Couple pyromellitic acid to Sepharose-4B using diaminopropanol as a spacer arm.

- Sample Preparation:
 - Homogenize pig liver tissue and perform an ammonium sulphate precipitation (55% saturation).
 - Dialyze the precipitate against Tris-acetate buffer, pH 7.3.
- Affinity Chromatography:
 - Apply the dialyzed sample to the prepared affinity column.
 - Wash the column with the Tris-acetate buffer to remove unbound proteins.
 - Elute the bound **fumarate** hydratase by adding L-malate to the buffer, which acts as a competitive inhibitor.
- Removal of L-malate and Crystallization:
 - Remove the L-malate from the eluate by dialysis.
 - The highly purified enzyme can then be crystallized.

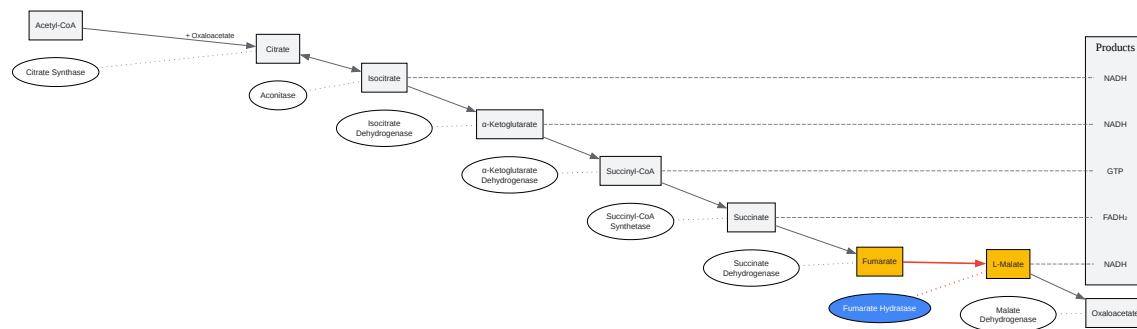
Fumarate Hydratase Activity Assay (Spectrophotometric)

This is a widely used method to determine the enzymatic activity of **fumarate** hydratase by monitoring the change in absorbance at 250 nm due to the formation or disappearance of the double bond in **fumarate**.^[13]

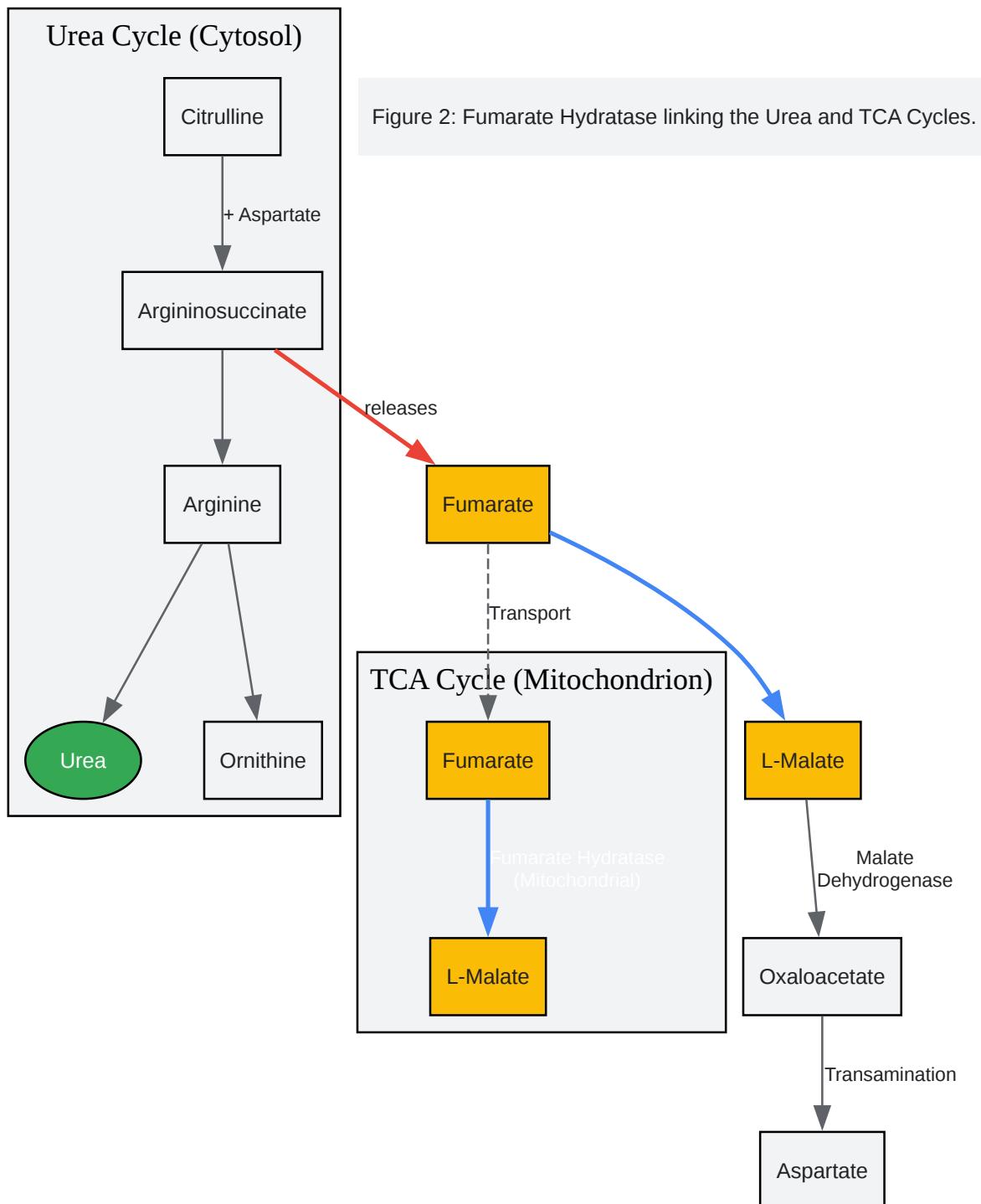
- Reaction Mixture:
 - Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.3).
 - Add a known concentration of the enzyme sample to the buffer.
- Initiation of Reaction:

- Initiate the reaction by adding the substrate (e.g., 50 mM L-malate for the dehydration reaction).
- Measurement:
 - Immediately monitor the increase in absorbance at 250 nm using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

Coupled Enzyme Assay for Fumarate Hydratase Activity


This method couples the production of malate from **fumarate** to the reduction of NAD^+ by malate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.[15]

- Reaction Mixture:
 - Prepare a reaction buffer containing:
 - **Fumarate** (substrate)
 - Malate dehydrogenase (coupling enzyme)
 - NAD^+
 - Add the **fumarate** hydratase sample to the reaction mixture.
- Measurement:
 - Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH production is proportional to the **fumarate** hydratase activity.


Signaling Pathways and Logical Relationships

Fumarate hydratase is a central enzyme that connects major metabolic pathways. The following diagrams illustrate its role in the Krebs cycle and its link to the Urea cycle.

Figure 1: The role of Fumarate Hydratase in the Krebs Cycle.

[Click to download full resolution via product page](#)

Caption: The Krebs Cycle with **Fumarate** Hydratase highlighted.

[Click to download full resolution via product page](#)

Caption: Link between the Urea Cycle and the TCA Cycle via **Fumarate** Hydratase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea cycle - Wikipedia [en.wikipedia.org]
- 3. A new purification procedure for fumarase based of affinity chromatography. Isolation and characterization of pig-liver fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumarase - Wikipedia [en.wikipedia.org]
- 5. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the catalytic mechanism and estimation of kinetic parameters for fumarase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 8. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of the KM-value of the fumarase (E.C. 4.2.1.2) with bencyclan-hydrogenfumarate as the substrate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Function of Fumarate Hydratase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1241708#discovery-of-fumarate-hydratase-and-its-function\]](https://www.benchchem.com/product/b1241708#discovery-of-fumarate-hydratase-and-its-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com